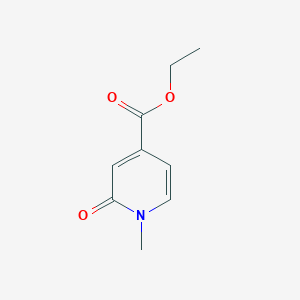

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Descripción general

Descripción

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine and formaldehyde under acidic conditions. The reaction typically proceeds through a Mannich reaction, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Análisis De Reacciones Químicas

Substitution Reactions

The methoxy and ester groups undergo nucleophilic substitution under specific conditions.

Key Reactions:

- Methoxy group substitution : Reacts with amines or thiols in the presence of Cs₂CO₃ (1.5 equiv.) at 30°C in acetonitrile, yielding amino- or thio-substituted derivatives .

- Ester group hydrolysis : Hydrolyzes to carboxylic acid derivatives under acidic (H₂SO₄/EtOH) or basic (KOH/EtOH) conditions .

Table 1: Substitution Reaction Parameters

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Methoxy group | Piperidine, CH₃CN, 70°C | Amino-substituted pyridone | 75–85 |

| Ester group | H₂SO₄ (cat.), EtOH, reflux | Carboxylic acid derivative | 90 |

Oxidation and Reduction

The dihydropyridine ring and carbonyl groups participate in redox reactions.

Oxidation:

- The 2-oxo group undergoes further oxidation with KMnO₄/H₂O₂, forming hydroxylated derivatives .

- Ring oxidation with O₂/UV light produces pyridine N-oxide analogs .

Reduction:

- LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the carbonyl group .

- Catalytic hydrogenation (H₂/Pd-C) saturates the ring to form tetrahydropyridine derivatives .

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent | Major Product | Selectivity |

|---|---|---|---|

| Oxidation | KMnO₄ (aq.) | 3-Hydroxy-pyridone | High |

| Reduction | LiAlH₄, THF, 0°C | 4-(Hydroxymethyl)pyridone | >95% |

Cyclization and Ring Modification

The compound serves as a precursor for fused heterocycles:

- Cyclocondensation : Reacts with malonic acid derivatives under infrared irradiation to form 4-hydroxyquinolone analogs (e.g., ethyl 4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylate) .

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position .

Table 3: Cyclization Products

| Starting Material | Reagent/Conditions | Product | Application |

|---|---|---|---|

| Ethyl 1-methyl-2-oxo... | Malonic acid, H₂SO₄, EtOH | 4-Hydroxyquinolone derivative | Antimicrobial agents |

Functional Group Interconversion

The ester group participates in transesterification and amidation:

- Transesterification : Reacts with methanol/HCl to form methyl esters .

- Amidation : Treatment with NH₃/EtOH yields primary amides .

Mechanistic Insights

- Base-mediated substitution : Cs₂CO₃ deprotonates nucleophiles, facilitating SNAr at electron-deficient positions .

- Acid-catalyzed cyclization : Protonation of carbonyl oxygen enhances electrophilicity, promoting intramolecular attack .

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antimicrobial Activity :

- Antitumor Activity :

- Calcium Channel Blockers :

Synthetic Applications

- Building Blocks in Organic Synthesis :

- Total Synthesis of Natural Products :

Data Table: Summary of Applications

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the compound's structure could enhance its antibacterial potency.

Case Study 2: Antitumor Properties

In vitro assays demonstrated that specific derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. Further research is warranted to explore its mechanism of action and potential therapeutic applications.

Case Study 3: Synthetic Utility

The compound was employed as an intermediate in the synthesis of complex alkaloids, showcasing its utility in organic synthesis. Researchers reported high yields and purity levels, emphasizing its effectiveness as a synthetic precursor.

Mecanismo De Acción

The mechanism of action of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Known for its antitumor and bactericidal properties.

Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: Used as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Actividad Biológica

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 98996-29-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 181.19 g/mol. It is characterized by a pyridine ring structure with a carbonyl group and an ethyl ester functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 98996-29-3 |

The specific mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its high gastrointestinal absorption and blood-brain barrier permeability indicate potential for central nervous system effects .

Antimicrobial Properties

Research indicates that derivatives of dihydropyridines, including this compound, exhibit antimicrobial activity against a range of pathogens. A study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting it could serve as a lead compound for developing new antibiotics .

Antitumor Activity

This compound has also been investigated for its antitumor properties . Similar compounds in the dihydropyridine class have shown promise in inhibiting cancer cell proliferation. The structural features that contribute to this activity include the ability to induce apoptosis in cancer cells through various signaling pathways .

Other Biological Activities

In addition to antimicrobial and antitumor effects, there is emerging evidence suggesting potential anti-inflammatory and antioxidant activities associated with this compound. These properties are critical in the context of chronic diseases where inflammation plays a significant role .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antimicrobial Study : A study demonstrated that derivatives of dihydropyridines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was included in the screening process, showing promising results .

- Antitumor Activity : In vitro studies on similar compounds have shown that they can inhibit the growth of various cancer cell lines, including breast and prostate cancers. The mechanism often involves cell cycle arrest and induction of apoptosis .

- Pharmacological Evaluation : A pharmacological assessment indicated that compounds with similar structures could modulate neurotransmitter levels, suggesting potential applications in neuropharmacology .

Propiedades

IUPAC Name |

ethyl 1-methyl-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXGWUMBWHECGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281279 | |

| Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98996-29-3 | |

| Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.